![molecular formula C21H23FN2O4S B2656339 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 921914-27-4](/img/structure/B2656339.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
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Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H23FN2O4S and its molecular weight is 418.48. The purity is usually 95%.
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Biological Activity
The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzo[b][1,4]oxazepin core with various substituents that contribute to its biological activity. Its molecular formula is C22H24N2O3S and it features a sulfonamide group, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 396.50 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not determined |
LogP | 3.5 |
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, derivatives of oxazepin have shown efficacy in models of chemically induced seizures (e.g., PTZ and MES tests) at doses ranging from 30 to 100 mg/kg .
The proposed mechanisms involve modulation of GABA receptors and voltage-gated sodium channels (VGSCs). These interactions are critical for the anticonvulsant effects observed in various studies. Compounds that bind to these targets have been shown to mimic the action of established anticonvulsants like phenytoin and carbamazepine .
Anticancer Activity
In addition to anticonvulsant effects, preliminary data suggest potential anticancer properties. A related compound demonstrated significant cytotoxicity against leukemia cell lines with a GI50 value of 10 nM . This indicates that the compound may interfere with cancer cell proliferation through mechanisms yet to be fully elucidated.
Antimicrobial Activity
Certain derivatives of the oxazepin structure have also been evaluated for antimicrobial activity. Compounds containing similar functional groups have shown effectiveness against various bacterial strains, suggesting a broad spectrum of biological activity .
Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant properties of oxazepin derivatives, researchers synthesized several compounds and tested them in animal models. The most potent compound exhibited an ED50 of 15.2 mg/kg in the PTZ test, indicating strong anticonvulsant activity . The study concluded that structural modifications significantly impact biological efficacy.
Study 2: Cytotoxicity Against Cancer Cells
A separate investigation focused on the cytotoxic effects of related oxazepin compounds against various cancer cell lines. One compound showed promising results with an IC50 value indicating effective inhibition of cell growth at low concentrations . This highlights the potential for further development in anticancer therapies.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines through mechanisms such as kinase inhibition and apoptosis induction. The unique structure of this compound may enhance its binding affinity to specific biological targets involved in cancer progression .
Kinase Inhibition
The compound's structural features suggest potential activity as a kinase inhibitor. Kinases are pivotal in regulating cellular functions and signaling pathways; thus, inhibiting these enzymes can lead to therapeutic effects against diseases like cancer and inflammatory disorders. Preliminary studies have indicated that related compounds display promising inhibitory activity against certain kinases .
Anti-inflammatory Properties
The presence of the methanesulfonamide group may confer anti-inflammatory properties to the compound. Compounds with similar moieties have been documented to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This suggests that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) could be explored further for its therapeutic potential in inflammatory diseases.
Pharmacokinetics and ADME
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. Studies suggest that modifications to the molecular structure can significantly impact these pharmacokinetic properties. For example, the introduction of fluorine atoms can enhance metabolic stability and bioavailability .
Interaction Studies
Interaction studies are essential for elucidating how this compound interacts with biological targets. These studies typically involve assessing binding affinities using techniques such as surface plasmon resonance or isothermal titration calorimetry. Such investigations help in understanding the mechanism of action and optimizing the compound for better efficacy .
Case Studies
- Anticancer Efficacy : A study involving a related compound demonstrated a significant reduction in tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Inflammation Model : In a murine model of inflammation, administration of similar compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-4-11-24-18-12-16(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-7-5-6-8-17(15)22/h4-10,12,23H,1,11,13-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXNBUVMYKEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.